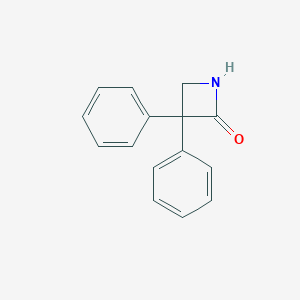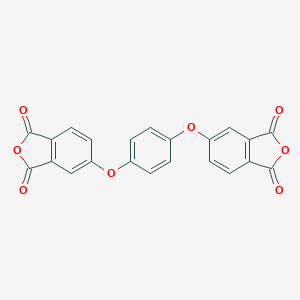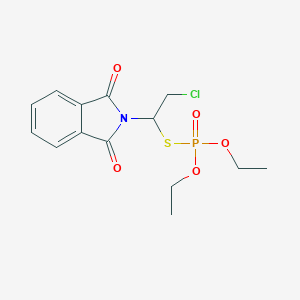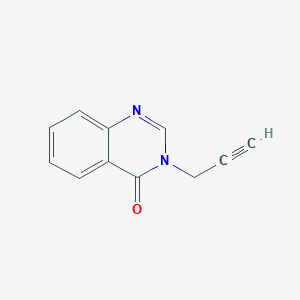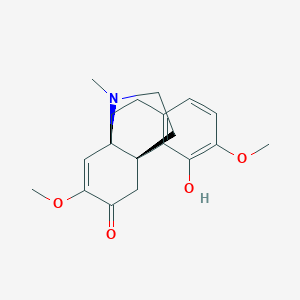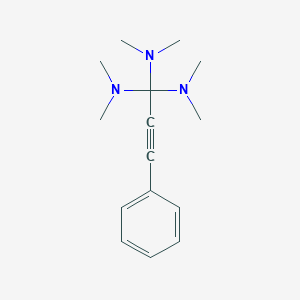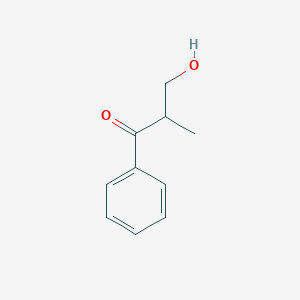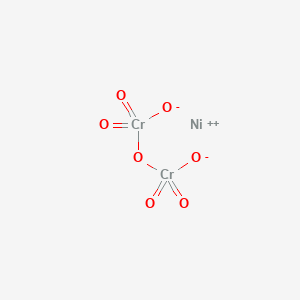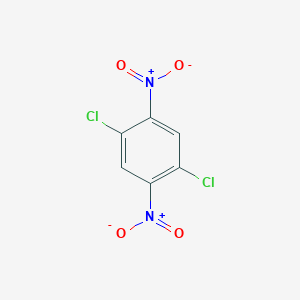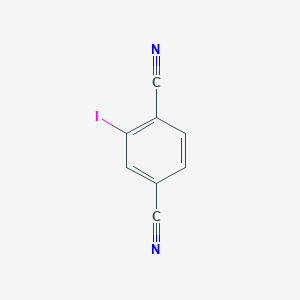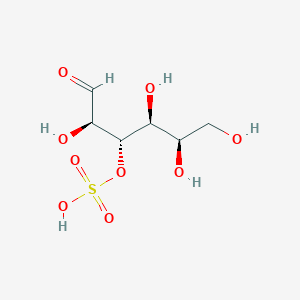
3-O-Sulfogalactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Sulfogalactose is a sulfated carbohydrate that is found in various biological systems. It is a sulfated derivative of galactose and is involved in several biological processes. This molecule has gained considerable attention due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-O-Sulfogalactose is not fully understood. However, it is believed to interact with various proteins and enzymes through its sulfate group. This interaction may alter the conformation and activity of the proteins and enzymes, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
3-O-Sulfogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. Additionally, 3-O-Sulfogalactose has been shown to interact with various proteins, including lectins and antibodies, leading to altered binding properties. These effects may have implications in various biological processes, including cell signaling and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-O-Sulfogalactose in lab experiments is its unique properties. It is a sulfated carbohydrate that can be used as a probe for studying carbohydrate-protein interactions. Additionally, it can be used as a substrate for studying the enzymatic activity of sulfatases. However, one of the limitations of using 3-O-Sulfogalactose is its availability. It is not readily available and must be synthesized or purchased from specialized suppliers.
Orientations Futures
There are several future directions for research involving 3-O-Sulfogalactose. One potential area of research is the development of new methods for synthesizing 3-O-Sulfogalactose. Additionally, further studies are needed to elucidate the mechanism of action of 3-O-Sulfogalactose and its interactions with various proteins and enzymes. Moreover, the potential applications of 3-O-Sulfogalactose in various fields, including medicine and biotechnology, should be explored further.
Conclusion:
In conclusion, 3-O-Sulfogalactose is a sulfated carbohydrate that has gained considerable attention due to its unique properties and potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Sulfogalactose have been discussed in this paper. Further research is needed to fully understand the potential of 3-O-Sulfogalactose in various fields of research.
Méthodes De Synthèse
The synthesis of 3-O-Sulfogalactose can be achieved through various methods. One of the most commonly used methods is the chemical synthesis of galactose and subsequent sulfation of the hydroxyl group at the 3-position. Another method involves the enzymatic synthesis of 3-O-Sulfogalactose using galactose-3-O-sulfotransferase. This enzyme transfers the sulfate group from a donor molecule to the hydroxyl group at the 3-position of galactose.
Applications De Recherche Scientifique
3-O-Sulfogalactose has found various applications in scientific research. It has been used as a probe for studying carbohydrate-protein interactions. It has also been used as a substrate for studying the enzymatic activity of sulfatases. Additionally, 3-O-Sulfogalactose has been used as a ligand for studying the binding properties of various proteins, including lectins and antibodies.
Propriétés
Numéro CAS |
17112-77-5 |
|---|---|
Nom du produit |
3-O-Sulfogalactose |
Formule moléculaire |
C6H12O9S |
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H,12,13,14)/t3-,4+,5+,6-/m1/s1 |
Clé InChI |
XBAAKGHPVXQWEM-DPYQTVNSSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |
Autres numéros CAS |
17112-77-5 |
Synonymes |
3-O-sulfo-beta-D-galactose 3-O-sulfogalactose galactose-3-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



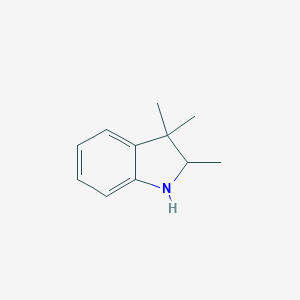
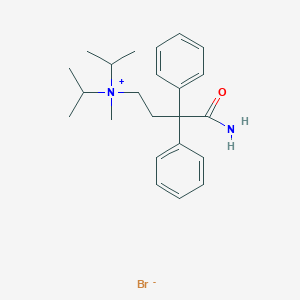
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
